2-Isopropyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

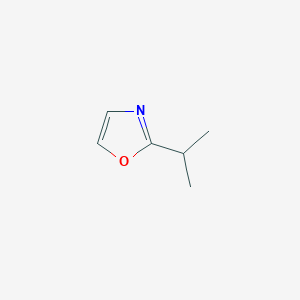

2-Isopropyloxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyloxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the cycloaddition of nitrile oxides to unsaturated compounds is a widely used method. This process is efficient and yields high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropyloxazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used oxidizing agents.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing oxazoles.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Isopropyloxazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-Isopropyloxazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound selectively inhibits GABA- and glutamate-gated chloride channels, leading to hyper-excitation and subsequent death of target cells.

Pathways Involved: By blocking these channels, this compound disrupts the normal function of neurotransmitters, which is crucial for its antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

4,5-Dimethyl-2-isopropyloxazole: This compound has similar structural features but differs in its substitution pattern, which affects its chemical reactivity and biological activity.

Uniqueness: 2-Isopropyloxazole is unique due to its specific substitution pattern, which enhances its chemical reactivity and broadens its range of applications in various fields. Its ability to selectively inhibit specific molecular targets makes it a valuable compound for drug development and other scientific research .

Actividad Biológica

2-Isopropyloxazole, a compound belonging to the oxazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in various fields, particularly biomedicine.

Overview of this compound

This compound is characterized by its unique oxazole ring structure, which contributes to its biological activity. Oxazoles are known for their versatility and presence in various natural products with significant therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties . The biological activity of this compound is primarily influenced by its molecular structure and substituents.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activities of oxazoles, including this compound, are closely linked to their chemical structure. Key findings include:

- Pharmacophore Identification : Specific functional groups within the oxazole moiety enhance interaction with biological targets, improving therapeutic efficacy.

- Diverse Activities : this compound has shown promise as an anti-inflammatory agent and a potential modulator of neurodegenerative processes .

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits properties that may reduce inflammation in various models. |

| Antiviral | Potential effectiveness against specific viral infections. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation. |

Biological Studies and Findings

Recent studies have highlighted the nontoxic nature of certain derivatives of this compound in biomedical applications. For instance:

-

Cytotoxicity Assays : Research demonstrated that poly(2-isopropyl-2-oxazoline) derivatives exhibit low cytotoxicity towards human fibroblasts at concentrations up to 10 mg/mL, indicating their safety for use in biomedical contexts .

Concentration (mg/mL) Fibroblast Viability (%) 0.001 >70 0.01 >70 0.1 >70 1 >70 10 <70 - Neurodegenerative Disease Models : Novel oxazole-based compounds have been tested in in vivo models of Parkinson's disease, showing efficacy in reducing neurodegeneration markers and improving motor functions .

Case Studies

A case study focusing on oxazole derivatives as prolyl oligopeptidase (PREP) inhibitors illustrated their potential in treating neurodegenerative diseases. The study identified several compounds with significant inhibitory activity against PREP, a serine protease implicated in neurodegeneration. One compound demonstrated an IC50 value indicating effective inhibition, showcasing the therapeutic potential of oxazole derivatives .

Propiedades

IUPAC Name |

2-propan-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIOLMRKUOHMSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374553-32-9 |

Source

|

| Record name | 2-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.